molecular formula C23H17FO5S B11422645 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-(2-fluorophenoxy)propanoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-(2-fluorophenoxy)propanoate

Cat. No.: B11422645
M. Wt: 424.4 g/mol
InChI Key: OSGHNSZBAMEQFV-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring system, a fluorophenoxy group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE typically involves multiple steps, including the formation of the benzoxathiol ring, the introduction of the fluorophenoxy group, and the esterification to form the propanoate ester. Common synthetic routes may involve:

    Formation of Benzoxathiol Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenoxy Group: This can be achieved through nucleophilic substitution reactions using fluorophenol and appropriate leaving groups.

    Esterification: The final step involves the esterification of the intermediate compound with propanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxathiol ring.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Fluorophenol, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxathiol ring and the fluorophenoxy group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)PROPANOATE
  • 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-BROMOPHENOXY)PROPANOATE

Uniqueness

The presence of the fluorophenoxy group in 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE distinguishes it from similar compounds. Fluorine atoms can significantly alter the chemical and biological properties of a compound, making it more lipophilic and potentially enhancing its biological activity.

Properties

Molecular Formula

C23H17FO5S

Molecular Weight

424.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-fluorophenoxy)propanoate

InChI

InChI=1S/C23H17FO5S/c1-13-7-9-15(10-8-13)17-11-16(12-20-21(17)29-23(26)30-20)28-22(25)14(2)27-19-6-4-3-5-18(19)24/h3-12,14H,1-2H3

InChI Key

OSGHNSZBAMEQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C(C)OC4=CC=CC=C4F)SC(=O)O3

Origin of Product

United States

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